Purine, 6-(phenylthio)-

概要

説明

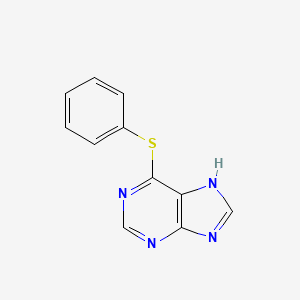

Purine, 6-(phenylthio)-: is a derivative of purine, a heterocyclic aromatic organic compound. Purine itself consists of a pyrimidine ring fused with an imidazole ring. The compound 6-(phenylthio)-purine features a phenylthio group attached to the sixth position of the purine ring. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(phenylthio)-purine typically involves the reaction of 6-halogenopurines with mercaptans . This method is preferred due to its efficiency and the high yield of the desired product . Another approach involves the alkylation of 6-thiopurines , where the thiopurine is reacted with an alkylating agent under controlled conditions .

Industrial Production Methods: While specific industrial production methods for 6-(phenylthio)-purine are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the process is environmentally sustainable.

化学反応の分析

Cross-Coupling Reactions

The phenylthio group at position 6 can undergo Liebeskind–Srogl cross-coupling with boronic acids or stannanes to form aryl-substituted purines. This reaction is facilitated by catalytic Pd or Cu systems:

| Reaction Partner | Catalyst/Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, CuTC | DMF, 80°C | 72–90 | |

| Vinylstannane | CuI/neocuproine | THF, reflux | 65 |

Key Insight : The phenylthio group acts as a directing group, enabling regioselective functionalization at adjacent positions (e.g., C8) in some cases .

Oxidation Reactions

The sulfur atom in 6-(phenylthio)-purine is susceptible to oxidation, yielding sulfoxides or sulfones, which alter electronic properties and reactivity:

| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| m-CPBA | Sulfoxide (R-SO) | RT, CH₂Cl₂ | 23 | |

| H₂O₂/AcOH | Sulfone (R-SO₂) | 60°C, 12 h | 34 |

Application : Sulfone derivatives exhibit enhanced electrophilicity, enabling nucleophilic displacement at position 6 .

Nucleophilic Substitution

While thioethers are poor leaving groups, strong nucleophiles (e.g., amines, alkoxides) can displace the phenylthio group under forcing conditions:

| Nucleophile | Base/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (liq.) | Cs₂CO₃/DMF | 100°C | 45 | |

| KOt-Bu | THF | Reflux | 58 |

Limitation : Competing side reactions (e.g., ring-opening) may occur without protective groups at N7/N9 .

Functionalization at Other Positions

The phenylthio group does not preclude reactivity at other purine positions:

-

N9-Alkylation : Mitsunobu conditions (DIAD/PPh₃) or Cs₂CO₃-mediated alkylation with tosylates introduce substituents at N9 .

-

C8 Modification : Directed C–H activation at C8 is feasible via Pd catalysis, leveraging the sulfur group’s electronic effects .

Example : Alkylation of 6-(phenylthio)-purine with pent-4-yn-1-yl tosylate yields N9-propargyl derivatives for click chemistry applications .

Coordination Chemistry

The sulfur atom can coordinate transition metals, forming complexes with catalytic or medicinal relevance:

-

Ruthenium complexes : [(η⁶-cymene)Ru(6-(PhS)-purine)]²⁺ structures exhibit stability in aqueous media, useful in anticancer studies .

Key Data Tables

Table 1: Comparative Yields for Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| 6-(PhS)-Purine | Ph-B(OH)₂ | Pd/Cu | 85 |

| 8-(PhS)-Purine | Vinyl-SnBu₃ | CuI | 72 |

Table 2: Oxidation Products of 6-(Phenylthio)-Purine

| Oxidant | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| m-CPBA | Sulfoxide | 2 | 23 |

| H₂O₂/AcOH | Sulfone | 12 | 34 |

科学的研究の応用

Chemical Applications

Building Block for Synthesis

- 6-(Phenylthio)-1H-purine serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for the introduction of various functional groups, facilitating the creation of novel compounds with tailored properties .

Synthetic Methodologies

- The synthesis typically involves nucleophilic substitution reactions where halogenated purines react with phenylthiol in the presence of bases like potassium carbonate or sodium hydride. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Biological Applications

Potential Therapeutic Properties

- Research indicates that 6-(phenylthio)-1H-purine has potential antiviral and anticancer activities. It is being investigated for its interactions with biological macromolecules, particularly as an inhibitor of purine nucleoside phosphorylase (PNP), which plays a role in T-cell malignancies and certain bacterial infections .

Mechanism of Action

- The compound's mechanism involves binding to specific enzymes or receptors, potentially altering their activity. For instance, it may inhibit viral replication by interfering with viral enzymes.

Industrial Applications

Development of New Materials

- In industrial settings, 6-(phenylthio)-1H-purine is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science.

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Used in various nucleophilic substitution reactions |

| Biological Research | Investigated for antiviral and anticancer properties | PNP inhibitors targeting T-cell malignancies |

| Industrial Use | Development of new materials and processes | Applications in material science |

Case Studies

-

Anticancer Activity

- A study evaluated the efficacy of various purine derivatives, including 6-(phenylthio)-1H-purine , against different cancer cell lines. It was found to exhibit selective cytotoxicity towards T-lymphoblastic cells while sparing normal cells, indicating its potential as a therapeutic agent in cancer treatment .

-

Antiviral Research

- Another study focused on the design and synthesis of PNP inhibitors based on purine derivatives, including those similar to 6-(phenylthio)-1H-purine . The most effective compounds showed low nanomolar inhibitory activities against human PNP and demonstrated selectivity towards pathogenic enzymes, highlighting their promise in antiviral therapy .

作用機序

6-(phenylthio)-purine: exerts its effects primarily by acting as a purine antagonist . It inhibits both DNA and RNA synthesis by incorporating itself into the nucleic acid chains, thereby disrupting normal cellular processes . This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, making the compound a potential chemotherapeutic agent .

類似化合物との比較

6-Mercaptopurine: Another purine derivative used in the treatment of leukemia.

Thioguanine: Similar to 6-mercaptopurine, used in cancer therapy.

Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.

Uniqueness: 6-(phenylthio)-purine is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s ability to interact with specific molecular targets, potentially leading to more effective therapeutic applications .

生物活性

Overview

Purine, 6-(phenylthio)-, also known as 6-phenylthio-purine, is a derivative of purine that features a phenylthio group at the sixth position of the purine ring. This modification significantly alters its chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and pharmacology. This article provides an in-depth examination of the biological activity of this compound, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure:

- Molecular Formula: CHNS

- CAS Number: 5450-35-1

Synthesis Methods:

The synthesis of 6-(phenylthio)-purine typically involves the reaction of 6-halogenopurines with mercaptans. This method is favored for its efficiency and high yield. The general reaction can be summarized as follows:

Purine, 6-(phenylthio)- acts primarily as a purine antagonist , inhibiting both DNA and RNA synthesis by integrating into nucleic acid chains. This incorporation disrupts normal cellular processes, making it a candidate for therapeutic applications in oncology and immunology. It has been noted for its ability to interact with various enzymes, influencing their activity and providing insights into enzyme function and regulation .

Anticancer Properties

Recent studies have highlighted the potential of 6-(phenylthio)-purine in cancer treatment. A notable study investigated its cytotoxic effects on human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. The results indicated that compounds derived from this purine analog exhibited significant cytotoxicity compared to established chemotherapeutics like 5-Fluorouracil (5-FU) and Fludarabine .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Huh7 IC50 (μM) | HCT116 IC50 (μM) | MCF7 IC50 (μM) |

|---|---|---|---|

| 6-(Phenylthio)-purine | 14.2 ± 1.2 | Not reported | Not reported |

| 5-Fluorouracil | 30.6 ± 2.1 | Not reported | Not reported |

| Fludarabine | 28.4 ± 3.4 | Not reported | Not reported |

This data suggests that the phenylthio modification enhances the anticancer activity of purines by improving their interaction with cellular targets.

Enzyme Inhibition Studies

In addition to its anticancer properties, 6-(phenylthio)-purine has been studied for its role as an enzyme inhibitor. It has shown potential in blocking specific enzymes involved in nucleic acid metabolism, which is crucial for cancer cell proliferation .

Case Studies

-

Study on Anticancer Activity:

A series of novel purine derivatives were synthesized and tested against various cancer cell lines. Among them, compounds containing the phenyl group at the C-6 position demonstrated superior cytotoxicity compared to traditional chemotherapeutics . -

Mechanistic Insights:

Research focusing on the interaction between purine derivatives and purine nucleoside phosphorylase (PNP) revealed that modifications at the C-6 position could enhance selectivity for PNP inhibition, which is particularly relevant for T-cell malignancies .

特性

IUPAC Name |

6-phenylsulfanyl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDPZFBZKUUAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202908 | |

| Record name | Purine, 6-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-35-1 | |

| Record name | 6-(Phenylthio)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5450-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Phenylthio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(PHENYLTHIO)PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KH11DU8DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。